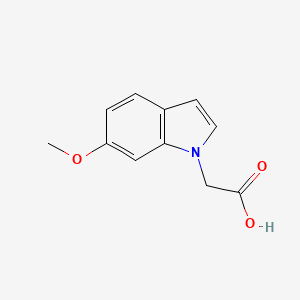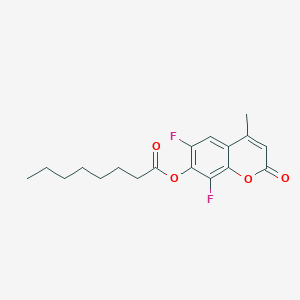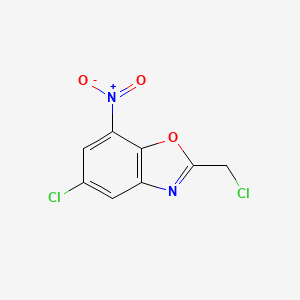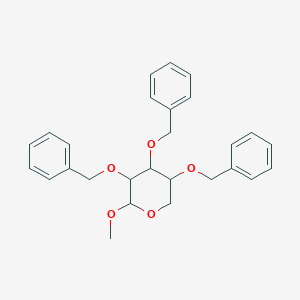![molecular formula C8H16Cl2N4 B12308574 rac-(1R,2R)-2-[(1H-1,2,3-triazol-1-yl)methyl]cyclopentan-1-amine dihydrochloride](/img/structure/B12308574.png)
rac-(1R,2R)-2-[(1H-1,2,3-triazol-1-yl)methyl]cyclopentan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2R)-2-[(1H-1,2,3-triazol-1-yl)metil]ciclopentan-1-amina dihidrocloruro: es un compuesto sintético que pertenece a la clase de derivados de ciclopentano. Presenta un anillo de triazol, que es conocido por su estabilidad y versatilidad en diversas reacciones químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de rac-(1R,2R)-2-[(1H-1,2,3-triazol-1-yl)metil]ciclopentan-1-amina dihidrocloruro generalmente implica los siguientes pasos:
Formación del anillo de ciclopentano: El anillo de ciclopentano se puede sintetizar a través de varios métodos, incluidas las reacciones de ciclación.
Introducción del anillo de triazol: El anillo de triazol a menudo se introduce a través de una reacción de química de clic, que implica la reacción de una azida con un alquino.
Formación de la sal dihidrocloruro: El paso final implica la formación de la sal dihidrocloruro mediante la reacción de la amina con ácido clorhídrico.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y estrictas medidas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
rac-(1R,2R)-2-[(1H-1,2,3-triazol-1-yl)metil]ciclopentan-1-amina dihidrocloruro: puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden utilizar para modificar el anillo de triazol u otros grupos funcionales.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) se utilizan a menudo.
Sustitución: Reactivos como halógenos, ácidos o bases se pueden utilizar para reacciones de sustitución.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede conducir a la formación de derivados de triazol reducidos.
Aplicaciones Científicas De Investigación
rac-(1R,2R)-2-[(1H-1,2,3-triazol-1-yl)metil]ciclopentan-1-amina dihidrocloruro:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Puede servir como sonda o ligando en estudios biológicos.
Industria: Podría utilizarse en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de rac-(1R,2R)-2-[(1H-1,2,3-triazol-1-yl)metil]ciclopentan-1-amina dihidrocloruro dependería de su aplicación específica. En química medicinal, puede interactuar con dianas moleculares como enzimas, receptores o canales iónicos. El anillo de triazol puede participar en enlaces de hidrógeno, interacciones π-π y otras interacciones no covalentes, que contribuyen a su afinidad de unión y especificidad.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de ciclopentano: Compuestos con estructuras de ciclopentano similares.
Derivados de triazol: Compuestos que contienen el anillo de triazol.
Aminas: Compuestos con grupos funcionales de amina similares.
Unicidad
rac-(1R,2R)-2-[(1H-1,2,3-triazol-1-yl)metil]ciclopentan-1-amina dihidrocloruro: es único debido a la combinación del anillo de ciclopentano, el anillo de triazol y el grupo amina. Esta combinación confiere propiedades químicas y biológicas específicas que pueden no estar presentes en otros compuestos similares.
Propiedades
Fórmula molecular |
C8H16Cl2N4 |
|---|---|
Peso molecular |
239.14 g/mol |
Nombre IUPAC |
2-(triazol-1-ylmethyl)cyclopentan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H14N4.2ClH/c9-8-3-1-2-7(8)6-12-5-4-10-11-12;;/h4-5,7-8H,1-3,6,9H2;2*1H |
Clave InChI |
YDBVJODGRJUSSE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C1)N)CN2C=CN=N2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


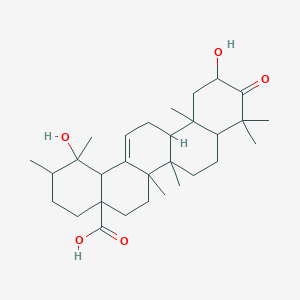
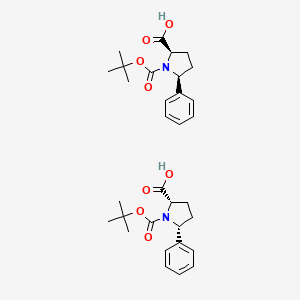
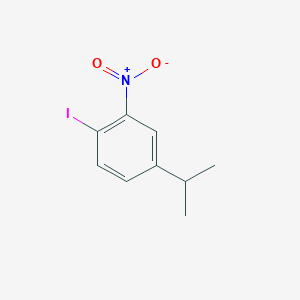
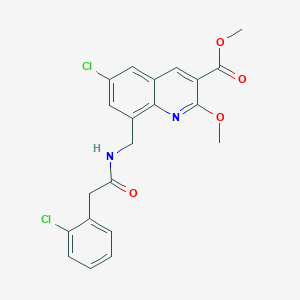

![[11-[4-(Dimethylamino)phenyl]-17-(2-methoxyacetyl)-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12308514.png)
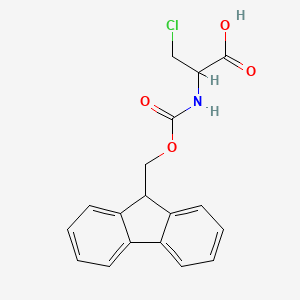

![3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B12308536.png)
